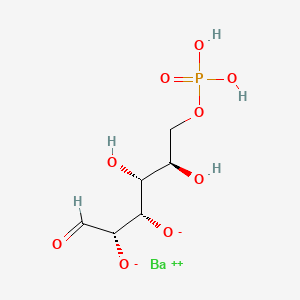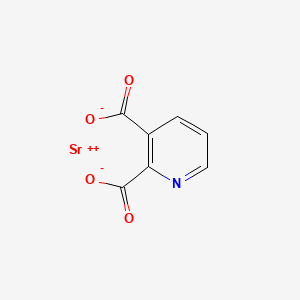
2,3-Pyridinedicarboxylic acid, strontium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 2,3-pyridinedicarboxylic acid, strontium salt typically involves the reaction of 2,3-pyridinedicarboxylic acid with a strontium salt, such as strontium chloride or strontium nitrate, in an aqueous solution. The reaction is usually carried out under controlled pH conditions to ensure the complete formation of the strontium salt. The resulting product is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is typically obtained through filtration, washing, and drying processes .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Pyridinedicarboxylic acid, strontium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The strontium ion in the compound can be substituted with other metal ions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various metal salts for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions can result in the formation of new metal-coordinated complexes .
Wissenschaftliche Forschungsanwendungen
2,3-Pyridinedicarboxylic acid, strontium salt has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to study the properties of metal complexes.
Biology: Investigated for its potential biological activities, including its role as an inhibitor of certain enzymes.
Industry: Utilized in the development of new materials with unique luminescent properties.
Wirkmechanismus
The mechanism of action of 2,3-pyridinedicarboxylic acid, strontium salt involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. In the context of bone health, the strontium ion in the compound can promote bone formation and reduce bone resorption, leading to improved bone density .
Vergleich Mit ähnlichen Verbindungen
2,3-Pyridinedicarboxylic acid, strontium salt can be compared with other similar compounds, such as:
2,4-Pyridinedicarboxylic acid, strontium salt: Similar in structure but with different coordination properties.
2,5-Pyridinedicarboxylic acid, strontium salt: Exhibits different chemical reactivity and biological activities.
2,6-Pyridinedicarboxylic acid, strontium salt: Known for its unique luminescent properties
Eigenschaften
CAS-Nummer |
87314-99-6 |
|---|---|
Molekularformel |
C7H3NO4Sr |
Molekulargewicht |
252.72 g/mol |
IUPAC-Name |
strontium;pyridine-2,3-dicarboxylate |
InChI |
InChI=1S/C7H5NO4.Sr/c9-6(10)4-2-1-3-8-5(4)7(11)12;/h1-3H,(H,9,10)(H,11,12);/q;+2/p-2 |
InChI-Schlüssel |
LXNNOUWKHMGNOK-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC(=C(N=C1)C(=O)[O-])C(=O)[O-].[Sr+2] |
Verwandte CAS-Nummern |
89-00-9 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


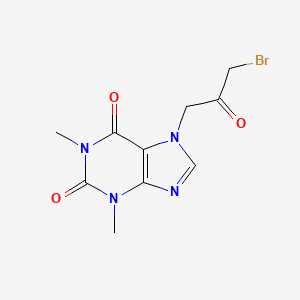
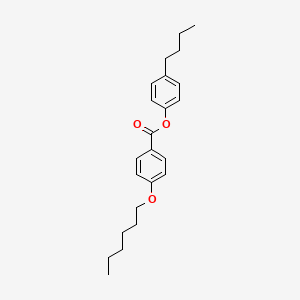
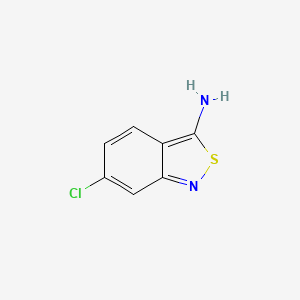


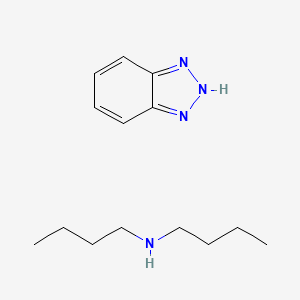


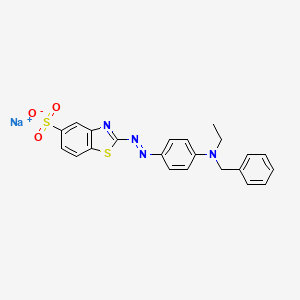
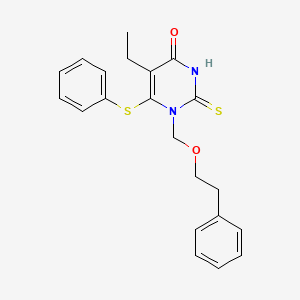

![N2-[2-[[2-(Dodecylamino)ethyl]amino]ethyl]-L-asparagine](/img/structure/B12680622.png)
![2,2'-(2-Methylpropylidene)bis[4,6-diisopropylphenol]](/img/structure/B12680630.png)
